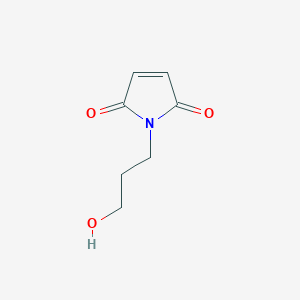

n-(3-hydroxypropyl)maleimide

Description

The exact mass of the compound 1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(3-hydroxypropyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-hydroxypropyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypropyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBESFMOSFGXJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34321-80-7 | |

| Record name | 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of N-(3-hydroxypropyl)maleimide from Maleic Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N-(3-hydroxypropyl)maleimide

In the landscape of modern bioconjugation and therapeutic development, precision and stability are paramount. Maleimide-based linkers have become indispensable tools for the site-selective modification of proteins and peptides, particularly through their highly efficient and specific reaction with thiol groups found in cysteine residues.[1][2] N-(3-hydroxypropyl)maleimide (HPMA) stands out within this class due to a critical structural feature: a terminal hydroxyl group. This imparts increased hydrophilicity to the molecule, enhancing its solubility in aqueous buffers commonly used for biological applications and potentially improving the pharmacokinetic profile of resulting bioconjugates.[3] Its application is extensive, from the development of antibody-drug conjugates (ADCs) where it serves to link cytotoxic payloads to targeting antibodies, to the functionalization of surfaces for biosensors and the synthesis of advanced polymers.[1][3][4]

This guide provides a detailed technical overview of the synthesis of HPMA from maleic anhydride and 3-aminopropanol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the experimental choices, and provide a robust, self-validating protocol for its preparation and characterization.

The Core Chemistry: A Two-Step Mechanistic Pathway

The synthesis of N-(3-hydroxypropyl)maleimide is a classic example of imide formation from an anhydride and a primary amine. The process is elegant and efficient, proceeding through two distinct, sequential steps:

-

Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amine of 3-aminopropanol on one of the electrophilic carbonyl carbons of maleic anhydride. This opens the anhydride ring to form a stable intermediate known as N-(3-hydroxypropyl)maleamic acid.[4][5] This step is typically fast and can often be performed at room temperature.

-

Intramolecular Cyclodehydration: The second, and rate-limiting, step is the ring-closing dehydration of the maleamic acid intermediate. This intramolecular condensation eliminates a molecule of water to form the stable five-membered maleimide ring.[4] This step requires energy input, typically in the form of heat, and is often facilitated by a chemical dehydrating agent or azeotropic removal of water.

The overall transformation is a robust method for generating N-substituted maleimides.[6]

Caption: A streamlined workflow for the synthesis of HPMA.

Characterization: The Signature of Purity

Verifying the structure and purity of the synthesized N-(3-hydroxypropyl)maleimide is a critical final step.

-

¹H-NMR Spectroscopy: This is the most definitive method. The spectrum should show characteristic peaks for the different protons in the molecule. The two protons on the maleimide double bond will appear as a sharp singlet, a hallmark of the symmetrical ring.

-

Infrared (IR) Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch from the maleamic acid intermediate and the appearance of characteristic imide C=O stretching bands.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product (155.15 g/mol ). [3]

Technique Expected Result ¹H-NMR (in CDCl₃) δ ~6.7 ppm (s, 2H, -CH=CH- of maleimide); δ ~3.7 ppm (t, 2H, -N-CH₂-); δ ~3.6 ppm (t, 2H, -CH₂-OH); δ ~1.8 ppm (quintet, 2H, -CH₂-CH₂-CH₂-) Mass Spec (ESI+) m/z = 156.16 [M+H]⁺ | Appearance | White to off-white crystalline solid. [3]|

Conclusion

The synthesis of N-(3-hydroxypropyl)maleimide from maleic anhydride is a foundational procedure for laboratories involved in bioconjugation, drug delivery, and materials science. The two-step process, involving the formation of a maleamic acid intermediate followed by cyclodehydration, is efficient and high-yielding. By understanding the mechanism and the rationale behind the specific reagents and conditions, researchers can reliably produce this valuable chemical building block with high purity. The protocol and validation methods described herein provide a self-validating framework to ensure the quality and identity of the final product, readying it for critical downstream applications.

References

-

ResearchGate. (2015). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]

-

News. (2024, March 21). The reaction between maleic anhydride and amines is an important pathway. Retrieved from [Link]

-

Bioconjugation Resource. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

-

Angewandte Chemie. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

Journal of Basrah Researches. (2019). Synthesis and biological activity of some maleimide derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

- Google Patents. (n.d.). CN101429153A - Synthesis of N- alkyl substituted maleimide.

-

MDPI. (n.d.). Challenges in the Characterization and Purification of (Peptide)n-CalixR[5]esorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Retrieved from [Link]

-

The Mrksich Group. (n.d.). Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips. Retrieved from [Link]

-

Indian Journal of Chemistry. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and.... Retrieved from [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy n-(3-hydroxypropyl)maleimide (EVT-3326500) | 34321-80-7 [evitachem.com]

- 4. Buy n-(3-hydroxypropyl)maleimide | 34321-80-7 [smolecule.com]

- 5. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of n-(3-hydroxypropyl)maleimide

An In-depth Technical Guide to the Physicochemical Properties of N-(3-hydroxypropyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-hydroxypropyl)maleimide (HPMA) is a bifunctional chemical entity of significant interest in the fields of bioconjugation, materials science, and therapeutic development. Its structure, featuring a reactive maleimide ring and a versatile hydroxyl-terminated propyl chain, offers a unique combination of properties. The maleimide group provides a highly selective reaction handle for covalent modification of thiol-containing molecules, most notably cysteine residues in proteins. Simultaneously, the hydroxypropyl group imparts enhanced aqueous solubility and presents a secondary site for further chemical modification. This guide provides a comprehensive overview of the core physicochemical properties of HPMA, detailing its spectral characteristics, solubility, reactivity, and stability. Furthermore, it includes validated experimental protocols for its synthesis and application, offering field-proven insights for professionals engaged in its use.

Molecular Structure and Core Physicochemical Properties

N-(3-hydroxypropyl)maleimide is defined by its pyrrole-2,5-dione ring attached to a 3-hydroxypropyl substituent via the nitrogen atom. This structure dictates its chemical behavior and physical attributes. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-hydroxypropyl)pyrrole-2,5-dione | [1][2] |

| CAS Number | 34321-80-7 | [1][2][3] |

| Molecular Formula | C₇H₉NO₃ | [1][2][3] |

| Molecular Weight | 155.15 g/mol | [1][2][3] |

| Physical Form | Solid (Typical) | [4] |

| Melting Point | Data not available in cited literature. | |

| Boiling Point | 324.5 ± 25.0 °C (Predicted) | [3] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.81 ± 0.10 (Predicted, for hydroxyl proton) | [3] |

| SMILES | C1=CC(=O)N(C1=O)CCCO | [1][2] |

| InChI Key | JBESFMOSFGXJEE-UHFFFAOYSA-N | [1][2] |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of HPMA.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on the spectrum of the close analogue N-(3-acetoxypropyl)maleimide[5], the following peaks for HPMA in CDCl₃ can be predicted:

-

~6.7 ppm (s, 2H): A sharp singlet corresponding to the two equivalent vinyl protons (-CH=CH-) of the maleimide ring. This is a characteristic signature for N-substituted maleimides.

-

~3.7 ppm (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (N-CH₂-).

-

~3.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~1.8-2.0 ppm (quintet, 2H): A multiplet (expected to be a quintet) for the central methylene group of the propyl chain (-CH₂-).

-

Variable (br s, 1H): A broad singlet for the hydroxyl proton (-OH). Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

-

~171 ppm: Two signals for the carbonyl carbons (C=O) of the imide ring.

-

~134 ppm: A signal for the two equivalent vinyl carbons (-CH=CH-).

-

~60 ppm: Signal for the carbon attached to the hydroxyl group (-CH₂-OH).

-

~35 ppm: Signal for the carbon attached to the nitrogen atom (N-CH₂-).

-

~30 ppm: Signal for the central carbon of the propyl chain (-CH₂-).

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands for HPMA include:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

-

~3100 cm⁻¹: C-H stretching for the vinyl protons.

-

~2950-2850 cm⁻¹: C-H stretching for the sp³ hybridized carbons of the propyl chain.

-

~1770 and ~1700 cm⁻¹ (strong): Symmetric and asymmetric C=O stretching of the imide group. This two-band pattern is characteristic of succinimide-type rings.

-

~1640 cm⁻¹: C=C stretching of the maleimide double bond.

-

~1150 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For HPMA, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The expected molecular ion peak [M+H]⁺ would be observed at m/z 156.16.

UV-Vis Spectroscopy

N-substituted maleimides exhibit a characteristic UV absorbance peak around 300-302 nm.[6] However, the molar extinction coefficient is relatively low (ε ≈ 620 M⁻¹cm⁻¹), which can make direct quantification challenging, especially in the presence of proteins that also absorb in this region.[7] Critically, this absorbance is lost upon the Michael addition of a thiol to the double bond. This property is widely exploited to monitor the progress of bioconjugation reactions in real-time.[6]

Solubility Profile

A key advantage of HPMA over many other maleimide crosslinkers is its enhanced solubility in aqueous media.

-

Aqueous Solubility: The terminal hydroxyl group is capable of hydrogen bonding with water, rendering HPMA soluble in water and common biological buffers (e.g., PBS, HEPES, Tris) at concentrations typically used for bioconjugation.[1] This is a critical feature, as most bioconjugation reactions are performed in aqueous environments to maintain the native conformation and function of biomolecules like proteins and antibodies.

-

Organic Solubility: HPMA is also soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[1] Stock solutions are often prepared in anhydrous DMSO or DMF before being added in small volumes to the aqueous reaction buffer.[8]

Reactivity and Chemical Behavior

The utility of HPMA is rooted in the distinct reactivity of its maleimide moiety.

Thiol-Maleimide Michael Addition

The primary reaction exploited in bioconjugation is the Michael addition of a nucleophilic thiol (from a cysteine residue) to the electrophilic double bond of the maleimide ring. This reaction forms a stable covalent thioether bond.[1]

Caption: Thiol-Maleimide Michael Addition Reaction.

Causality and Experimental Control:

-

pH Dependence: This reaction is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻). At pH values between 6.5 and 7.5, there is a sufficient concentration of thiolate for the reaction to proceed efficiently, while competing reactions with other nucleophiles, such as the ε-amino group of lysine (pKa ~10.5), are minimized. At pH > 8, the reaction with amines becomes more competitive. Therefore, maintaining the pH in the 6.5-7.5 range is critical for achieving chemoselectivity.

-

Solvent: The reaction proceeds well in polar solvents, including water and DMSO, which stabilize the charged intermediate of the Michael addition mechanism.[1]

Other Reactions

-

Diels-Alder Reaction: The maleimide double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reactivity is less common in bioconjugation but can be used in materials science and organic synthesis.[1]

-

Hydrolysis: The imide ring of the maleimide itself can undergo hydrolysis, particularly at high pH, to form an unreactive maleamic acid derivative. This underscores the importance of using freshly prepared HPMA solutions and avoiding prolonged storage in aqueous buffers before conjugation.[6]

Stability of the Thiol-Maleimide Adduct

While the formation of the thiosuccinimide adduct is efficient, its stability, particularly in vivo, is a critical consideration for drug development professionals.

Retro-Michael Reaction

The thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other competing thiols.[9][10] In a biological context, the high concentration of glutathione (GSH) in plasma and within cells can lead to the exchange of the conjugated protein/payload, resulting in premature drug release and loss of targeting.[9]

Stabilization via Hydrolysis

The stability of the conjugate can be significantly enhanced if the succinimide ring of the adduct undergoes hydrolysis to form the corresponding thio-succinamic acid. This ring-opened product is no longer susceptible to the retro-Michael reaction.[11][12] However, for common N-alkyl maleimides like HPMA, this hydrolysis reaction is generally slow under physiological conditions.[9] While strategies exist to accelerate this hydrolysis (e.g., using N-aryl maleimides), for HPMA, the potential for thiol exchange remains a key parameter to evaluate during conjugate development.[9][13]

Caption: Stability pathways of a Thiol-Maleimide conjugate.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and use of HPMA.

Synthesis of N-(3-hydroxypropyl)maleimide

This protocol describes the synthesis via the reaction of maleic anhydride with 3-aminopropanol followed by cyclodehydration.[2]

-

Step 1: Formation of Maleamic Acid Intermediate

-

Dissolve maleic anhydride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add 3-aminopropanol (1.0 eq) dropwise to the stirred solution. The addition is exothermic.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the N-(3-hydroxypropyl)maleamic acid intermediate occurs in situ.

-

-

Step 2: Cyclodehydration to Maleimide

-

To the solution from Step 1, add acetic anhydride (1.5 eq) and a catalytic amount of a tertiary amine base like triethylamine (0.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by pouring the reaction mixture into cold water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(3-hydroxypropyl)maleimide.

-

Protocol for Protein Conjugation and Monitoring

This protocol outlines a general procedure for labeling a cysteine-containing protein with HPMA.

-

Buffer and Reagent Preparation

-

Prepare a conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4) and degas it thoroughly by bubbling with nitrogen or argon gas to minimize thiol oxidation.

-

Dissolve the protein to be labeled in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

Optional: If the protein contains disulfide-bonded cysteines that need to be labeled, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. TCEP does not need to be removed prior to conjugation. Avoid DTT, as its thiol groups must be removed before adding the maleimide.

-

Prepare a 10 mM stock solution of HPMA in anhydrous DMSO.

-

-

Conjugation Reaction

-

Add the HPMA stock solution to the stirred protein solution. A 10- to 20-fold molar excess of HPMA over protein is a typical starting point, but this should be optimized.[14]

-

Incubate the reaction at room temperature for 2 hours or at 4 °C overnight, protected from light.

-

-

Monitoring the Reaction (UV-Vis Spectroscopy)

-

The reaction can be monitored by observing the decrease in absorbance at ~302 nm, which corresponds to the consumption of the maleimide group.

-

Take an initial absorbance reading of the HPMA in buffer before adding the protein.

-

Periodically take aliquots of the reaction mixture, dilute, and measure the absorbance at 302 nm to track the reaction's progress until the absorbance stabilizes.

-

-

Purification of the Conjugate

-

Remove unreacted HPMA and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against the conjugation buffer.[14]

-

Applications in Research and Drug Development

The unique properties of HPMA make it a valuable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): HPMA can be incorporated into linkers used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[11][12]

-

PEGylation: The hydroxyl group can serve as an attachment point for polyethylene glycol (PEG) chains, while the maleimide end is used to conjugate the entire construct to a protein, extending its plasma half-life.

-

Protein Labeling: It is widely used to attach fluorescent dyes, biotin, or other reporter tags to specific cysteine residues for use in proteomics, immunoassays, and cellular imaging.[10]

-

Surface Functionalization: HPMA is used to immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-hydroxypropyl)maleimide is not widely available, data from the parent compound, maleimide, and other derivatives suggest the following precautions:[4][15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Expected to be a skin and eye irritant. May cause an allergic skin reaction (sensitization). Avoid breathing dust.

-

Storage: Store in a cool, dry place, tightly sealed, and protected from light. For long-term storage, keeping it under an inert atmosphere is recommended.

Conclusion

N-(3-hydroxypropyl)maleimide stands out as a versatile and enabling reagent in modern chemical biology and materials science. Its well-defined reactivity, coupled with enhanced aqueous solubility, provides a reliable platform for the precise covalent modification of biomolecules. A thorough understanding of its physicochemical properties, reactivity kinetics, and the stability of its conjugates—as detailed in this guide—is paramount for its successful application. By leveraging these insights, researchers and developers can harness the full potential of HPMA to create novel bioconjugates, advanced materials, and next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Al-Mcherrefeh, M., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. Retrieved from [Link]

-

Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. Retrieved from [Link]

-

Stader, D., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 58(25), 8468-8472. Retrieved from [Link]

-

Stader, D., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. Retrieved from [Link]

-

BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

-

Zhang, D., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(44), 12255-12261. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet - N-(3-Hydroxypropyl)phthalimide. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectrum. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. Retrieved from [Link]

-

ChemWhat. (n.d.). N-(3-HYDROXYPROPYL)MALEIMIDE CAS#: 34321-80-7. Retrieved from [Link]

-

PubMed. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]

-

PubMed. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S8. Solution 13 C NMR spectrum of maleimide M (free substituent). Retrieved from [Link]

-

PubChem. (n.d.). Maleimide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Table NMR Spectroscopic Data. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. Retrieved from [Link]

-

PubMed. (2003). Mass spectrometric analysis of maleimide CyDye labelled model peptides. Retrieved from [Link]

-

Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

PubMed. (n.d.). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Static UV spectra for thiomaleimide 1 and maleimide 8 in MeCN (0.25 mM). Retrieved from [Link]

Sources

- 1. Buy n-(3-hydroxypropyl)maleimide (EVT-3326500) | 34321-80-7 [evitachem.com]

- 2. Buy n-(3-hydroxypropyl)maleimide | 34321-80-7 [smolecule.com]

- 3. N-(3-HYDROXYPROPYL)MALEIMIDE CAS#: 34321-80-7 [m.chemicalbook.com]

- 4. fishersci.ca [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]

- 8. bioacts.com [bioacts.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biotium.com [biotium.com]

- 15. fishersci.dk [fishersci.dk]

n-(3-hydroxypropyl)maleimide reaction with thiol mechanism

An In-depth Technical Guide to the Reaction of N-(3-hydroxypropyl)maleimide with Thiols for Researchers, Scientists, and Drug Development Professionals

Introduction

The selective and efficient covalent modification of biomolecules is a cornerstone of modern drug development, diagnostics, and materials science. Among the repertoire of bioconjugation chemistries, the reaction of maleimides with thiols stands out for its high specificity, rapid kinetics under physiological conditions, and the formation of a stable thioether linkage.[1] N-(3-hydroxypropyl)maleimide, a derivative featuring a hydrophilic hydroxypropyl group, offers enhanced aqueous solubility and a versatile handle for further modifications, making it a valuable reagent in the synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, and other advanced bioconjugates. This guide provides a comprehensive technical overview of the core reaction mechanism, critical parameters, and practical considerations for the successful application of N-(3-hydroxypropyl)maleimide in thiol-mediated bioconjugation.

The Core Reaction Mechanism: A Thiol-Michael Addition

The reaction between N-(3-hydroxypropyl)maleimide and a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a classical Michael addition. This reaction is highly efficient and selective, leading to the formation of a stable succinimidyl thioether adduct.

The mechanism is initiated by the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate anion (R-S⁻) form. The rate of the reaction is therefore highly dependent on the pH of the medium, as this governs the concentration of the reactive thiolate species. The thiolate anion then executes a nucleophilic attack on one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring. This attack results in the formation of a carbanion intermediate, which is subsequently protonated by the solvent to yield the final, stable thioether conjugate.[1]

Sources

An In-depth Technical Guide to the Role of N-(3-hydroxypropyl)maleimide in Polymer Synthesis

Abstract: N-(3-hydroxypropyl)maleimide (HPMA) is a uniquely versatile hetero-bifunctional molecule that has carved out a significant niche in the landscape of advanced polymer synthesis, particularly for biomedical applications. Its strategic combination of a polymerizable maleimide group and a reactive hydroxyl group allows for elegant and efficient pathways to sophisticated polymer architectures. This guide provides an in-depth technical overview of HPMA's core properties, its dual-modality reactivity, and its pivotal role in the synthesis of functional polymers for drug delivery and bioconjugation. We will explore the causality behind key experimental choices, provide validated protocols, and discuss the clinical relevance of HPMA-based systems, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful monomer.

Introduction to N-(3-hydroxypropyl)maleimide (HPMA)

N-(3-hydroxypropyl)maleimide is a chemical compound featuring two distinct and strategically important functional groups: a maleimide ring and a primary hydroxyl group, separated by a propyl linker[1][2]. This dual functionality is the cornerstone of its utility. The maleimide group is a highly reactive Michael acceptor, renowned for its specific and efficient reaction with thiols, while the hydroxyl group serves as a versatile handle for polymerization or further chemical modification[2][3].

This unique architecture makes HPMA an invaluable building block for creating:

-

Functional Polymers: Where the hydroxyl group is used to incorporate HPMA into a polymer backbone, leaving the maleimide group pendant and available for subsequent reactions.

-

Bioconjugates: Where the maleimide's reactivity is exploited to covalently attach the polymer to biomolecules like peptides, proteins, or antibodies containing cysteine residues[3].

-

Drug Delivery Systems: HPMA-based polymers are biocompatible, water-soluble, and non-immunogenic, making them excellent carriers for therapeutic agents to enhance solubility, prolong circulation time, and achieve targeted delivery[4][5].

dot graph "HPMA_Structure" { layout=neato; node [shape=none, margin=0]; HPMA [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=188330&t=l", label=""];

} ddot Caption: Chemical structure of N-(3-hydroxypropyl)maleimide (HPMA).

The Dichotomous Reactivity of HPMA: A Tale of Two Functional Groups

The power of HPMA in polymer design stems from the ability to selectively utilize its two functional groups.

The Maleimide Moiety: A Gateway to Bioconjugation

The maleimide group is an exceptional tool for bioconjugation due to its highly efficient and selective reaction with thiols (sulfhydryl groups), typically found on cysteine residues in proteins and peptides.

Mechanism: The Thiol-Maleimide Michael Addition This reaction is a Michael addition, where the nucleophilic thiol attacks one of the electron-deficient double bond carbons of the maleimide ring[6][7]. This forms a stable thioether linkage, effectively "clicking" the thiol-containing molecule onto the maleimide.

dot graph "Thiol_Maleimide_Reaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} ddot Caption: The thiol-maleimide "click" reaction for bioconjugation.

Causality Behind Experimental Choices: The Critical Role of pH The success of the thiol-maleimide reaction is critically dependent on pH. The optimal pH range is 6.5 to 7.5 [7][8].

-

Below pH 6.5: The thiol group (-SH) is predominantly protonated. The thiolate anion (-S⁻) is the active nucleophile, so at lower pH, the reaction rate slows considerably as the concentration of thiolate decreases.

-

Above pH 7.5: Two competing side reactions become significant. First, the maleimide ring itself can undergo hydrolysis, opening the ring and rendering it unreactive towards thiols. Second, primary amines (like lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide[7][8].

Scientist's Insight: For sensitive proteins, starting the reaction at pH 7.0-7.5 for a short duration (1-2 hours) and then lowering the pH to 6.5 can be an effective strategy to maximize thiol conjugation while minimizing potential side reactions.

The Hydroxyl Moiety: A Handle for Polymerization

The primary hydroxyl (-OH) group on HPMA provides a convenient site for incorporating the molecule into a polymer backbone. This is most commonly achieved through copolymerization with other vinyl monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMAm), a structurally related monomer that forms the basis of many successful polymer-drug conjugates[5][9].

Synthesis of HPMA-Based Polymers: Methodologies and Mechanistic Insights

The most common approach is the free-radical copolymerization of a primary monomer (like HPMAm) with a small amount of a functional monomer, which could be HPMA itself or a derivative where a drug is already attached.

Free Radical Polymerization

This is a robust and widely used method for synthesizing HPMA copolymers[10]. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to kickstart the polymerization of monomers in a suitable solvent.

Scientist's Insight: While straightforward, free radical polymerization offers limited control over molecular weight distribution (resulting in a high Polydispersity Index, PDI) and polymer architecture[11]. For applications requiring highly defined polymers, more advanced techniques are necessary.

Controlled Radical Polymerization (CRP) Techniques

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over the polymerization process, yielding polymers with predetermined molecular weights and very narrow molecular weight distributions (PDI < 1.25)[12][13]. RAFT is particularly well-suited for synthesizing well-defined block copolymers and end-functionalized polymers, which are highly desirable for advanced drug delivery systems[12][14]. The use of specific RAFT agents (Chain Transfer Agents, or CTAs) allows for the synthesis of polymers with reactive end-groups that can be used for further conjugation[13][15].

Experimental Protocols: From Monomer to Functional Conjugate

The following protocols are illustrative examples. Researchers should always optimize conditions for their specific system and perform thorough characterization.

Protocol: Synthesis of a P(HPMAm-co-HPMA) Copolymer via Free Radical Polymerization

This protocol describes the synthesis of a random copolymer containing pendant maleimide groups.

dot graph "Polymer_Synthesis_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

} ddot Caption: Workflow for free radical synthesis of an HPMA-containing copolymer.

Methodology:

-

Reagents: N-(2-hydroxypropyl)methacrylamide (HPMAm), N-(3-hydroxypropyl)maleimide (HPMA), AIBN, and a suitable solvent (e.g., DMSO or an alcohol).

-

Procedure: a. Dissolve HPMAm (e.g., 95 mol%) and HPMA (e.g., 5 mol%) in the chosen solvent in a reaction flask. b. Add the radical initiator AIBN (amount calculated based on desired molecular weight). c. Seal the flask and purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove oxygen. d. Place the flask in a preheated oil bath (typically 50-70°C) and stir for a defined period (e.g., 6-24 hours). e. Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., a mixture of acetone and diethyl ether). f. Collect the polymer precipitate by filtration or centrifugation. g. Purify the polymer by redissolving it in a small amount of solvent and re-precipitating it 2-3 times to remove unreacted monomers and initiator fragments. h. Dry the final polymer product under vacuum to a constant weight.

Protocol: Thiol-Maleimide Conjugation to an HPMA-based Polymer

This protocol describes attaching a cysteine-containing peptide to the copolymer synthesized above.

Methodology:

-

Reagents: P(HPMAm-co-HPMA) polymer, cysteine-containing peptide, and a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0, often degassed and containing a chelating agent like EDTA to prevent disulfide bond formation).

-

Procedure: a. Dissolve the HPMA-containing polymer in the conjugation buffer. b. Dissolve the thiol-containing peptide in the conjugation buffer. c. Add the peptide solution to the polymer solution (a slight molar excess of peptide to maleimide groups can be used to drive the reaction). d. Allow the reaction to proceed at room temperature or 4°C with gentle stirring for 2-4 hours. e. Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine or β-mercaptoethanol. f. Purify the resulting polymer-peptide conjugate from excess peptide and quenching agent using a suitable technique such as dialysis or size-exclusion chromatography (SEC). g. Lyophilize the purified solution to obtain the final conjugate.

The Role of HPMA in Advanced Drug Delivery Systems

The principles pioneered with HPMAm copolymers are directly applicable to polymers functionalized with HPMA. These polymer-drug conjugates are designed to exploit the unique pathophysiology of solid tumors.

The Enhanced Permeability and Retention (EPR) Effect

Solid tumors have a distinct and chaotic vasculature that is "leaky" compared to healthy tissue. Furthermore, they have poor lymphatic drainage[16][17]. This combination means that large molecules, like HPMA-based polymers (typically >40 kDa), can preferentially exit the bloodstream into the tumor tissue and are then retained there[16][18]. This passive targeting mechanism, known as the EPR effect, increases the concentration of the conjugated drug at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects[9][19]. The first synthetic polymer-drug conjugate to enter clinical trials in 1994 was an HPMAm copolymer-doxorubicin conjugate, which validated this entire concept[20][21].

dot graph "EPR_Effect" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

} ddot Caption: The Enhanced Permeability and Retention (EPR) effect.

Characterization Techniques for HPMA Polymers and Conjugates

Verifying the successful synthesis and conjugation is paramount. A combination of analytical techniques is required.

| Technique | Purpose | Key Information Obtained |

| ¹H NMR Spectroscopy | Structural Verification | Confirms the presence of characteristic peaks for the polymer backbone and the successful incorporation of the HPMA monomer. The disappearance of the maleimide proton signals (~6.8 ppm) after conjugation confirms the thiol-maleimide reaction[22][23]. |

| Gel Permeation (GPC) / Size-Exclusion (SEC) Chromatography | Molecular Weight Analysis | Determines the average molecular weight (Mw, Mn) and the polydispersity index (PDI) of the polymer. An increase in molecular weight after conjugation can also be observed[24]. |

| UV-Vis Spectroscopy | Quantification | If the conjugated molecule (e.g., a peptide with a tryptophan residue or a fluorescent dye) has a unique UV-Vis absorbance, this can be used to quantify the degree of conjugation. |

Conclusion and Future Perspectives

N-(3-hydroxypropyl)maleimide is more than just a monomer; it is a strategic tool for the rational design of complex, functional macromolecules. Its reliable and dichotomous reactivity provides a robust platform for polymer chemists and drug development scientists to create sophisticated systems for targeted therapy and diagnostics. While the broader field of polymer-drug conjugates has faced challenges in clinical translation, the fundamental chemistry enabled by molecules like HPMA remains a cornerstone of innovation[25]. Future advancements will likely focus on creating even more complex, multi-functional architectures using controlled polymerization techniques like RAFT, enabling the development of next-generation therapeutics with precisely tailored properties for enhanced efficacy and safety.

References

-

Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. [Link]

-

De la Fuente, A., et al. (2009). Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. Macromolecules, 42(16), 6045–6053. [Link]

-

Li, M., et al. (2023). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. MDPI, 15(11), 4145. [Link]

-

Subr, V., et al. (2006). Synthesis and characterization of HPMA copolymer-aminopropylgeldanamycin conjugates. Journal of Controlled Release, 114(1), 95-105. [Link]

-

Cihova, M., et al. (2020). Development of maleimide-modified poly(N-(2-hydroxylpropyl)methacrylamide) as a novel mucoadhesive polymer for nasal drug delivery. European Polymer Journal, 134, 109825. [Link]

-

Chytil, P., et al. (2018). HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. Macromolecular Bioscience, 18(9), 1800179. [Link]

-

Golombek, S. K., et al. (2021). The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application. Cancers, 13(16), 3979. [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR spectra of each compound, including HPMA,... [Link]

-

Duncan, R. (2009). Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt. Advanced Drug Delivery Reviews, 61(13), 1131-1148. [Link]

-

Chytil, P., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Journal of Personalized Medicine, 11(11), 1119. [Link]

-

Zhang, L., et al. (2019). RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. Polymers, 11(12), 2056. [Link]

-

Khan, S., et al. (2021). Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates. ACS Omega, 6(44), 29596–29606. [Link]

-

Golombek, S. K., et al. (2018). Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives. Pharmaceutics, 10(4), 212. [Link]

-

Easteal, A. J., & Ward, I. M. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer, 39(23), 5671-5676. [Link]

-

ResearchGate. (n.d.). Fluorescent Labeling of RAFT-Generated Poly( N -isopropylacrylamide) via a Facile Maleimide−Thiol Coupling Reaction. [Link]

-

Bertrand, N., et al. (2014). Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer?. Journal of Controlled Release, 190, 447-457. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

-

Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. ResearchGate. [Link]

-

Rani, S., & Gupta, U. (2020). HPMA-based polymeric conjugates in anticancer therapeutics. Drug Discovery Today, 25(6), 997-1012. [Link]

-

Gody, G., et al. (2013). Bioapplications of RAFT Polymerization. Chemical Reviews, 113(8), 5797-5898. [Link]

-

Al-Shemary, R. K. (2020). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 3(1), 1-11. [Link]

-

Wikipedia. (n.d.). N-(2-Hydroxypropyl) methacrylamide. [Link]

-

Duncan, R. (2009). Development of HPMA copolymer–anticancer conjugates: Clinical experience and lessons learnt. ResearchGate. [Link]

-

Truong, V. X., et al. (2022). Direct routes to functional RAFT agents from substituted N-alkyl maleimides. Polymer Chemistry, 13(45), 6250-6254. [Link]

-

ResearchGate. (n.d.). Enhanced Permeability and Retention (EPR) Effect for Anticancer Nanomedicine Drug Targeting. [Link]

-

Mosaa, Z. A., & Zimam, E. H. (2019). Synthesis and Characterization of New Maleimide Polymers from Dapsone. Impactfactor, 7(1), 1-12. [Link]

-

Denissen, W., et al. (2016). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 8(11), 395. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of maleimides. [Link]

-

Yildirim, E., et al. (2016). Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Table 1 . 1 H NMR and GPC characterization of the block copolymer. [Link]

-

Li, M., et al. (2023). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. PMC. [Link]

-

Sindhwani, S., & Gill, P. (2021). Recent Advances in Tumor Targeting via EPR Effect for Cancer Treatment. Cancers, 13(19), 4816. [Link]

Sources

- 1. Buy n-(3-hydroxypropyl)maleimide (EVT-3326500) | 34321-80-7 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy n-(3-hydroxypropyl)maleimide | 34321-80-7 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of HPMA copolymer-aminopropylgeldanamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct routes to functional RAFT agents from substituted N-alkyl maleimides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]

- 18. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. HPMA-based polymeric conjugates in anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-hydroxypropyl)maleimide as a Crosslinking Agent: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(3-hydroxypropyl)maleimide (HPMA) as a crosslinking agent, designed for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this guide delves into the fundamental principles, mechanistic intricacies, and practical applications of HPMA, offering field-proven insights to empower your experimental design and execution.

Introduction: The Versatility of N-(3-hydroxypropyl)maleimide

N-(3-hydroxypropyl)maleimide (HPMA) is a heterobifunctional crosslinking agent that has garnered significant attention in the fields of bioconjugation, hydrogel formation, and drug delivery. Its molecular architecture, featuring a reactive maleimide group and a hydrophilic hydroxypropyl chain, offers a unique combination of properties that make it a valuable tool for covalently linking biomolecules. The maleimide moiety provides a highly selective reaction handle for thiol groups, typically found in cysteine residues of proteins and peptides, while the hydroxypropyl group enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[1][2]

This guide will explore the core principles of HPMA chemistry, from its synthesis and mechanism of action to its diverse applications, with a focus on providing practical, actionable information for laboratory use.

Table 1: Physicochemical Properties of N-(3-hydroxypropyl)maleimide

| Property | Value | Source |

| CAS Number | 34321-80-7 | [3] |

| Molecular Formula | C7H9NO3 | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Appearance | White to off-white crystalline powder | --- |

| Solubility | Soluble in water, DMSO, DMF | [1][5] |

The Core Directive: Mechanism of Thiol-Maleimide Conjugation

The utility of HPMA as a crosslinking agent is primarily based on the highly efficient and selective reaction between its maleimide group and a thiol (sulfhydryl) group, a process known as a Michael addition.[5][6] This reaction forms a stable thioether bond, specifically a thiosuccinimide linkage, under mild physiological conditions.[5][7][]

The Reaction Pathway

The reaction proceeds via the nucleophilic attack of the thiolate anion (-S⁻) on one of the electrophilic double bond carbons of the maleimide ring. The rate of this reaction is highly dependent on the pH of the medium.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostate-Cancer-Targeted N-(2-Hydroxypropyl)methacrylamide Copolymer/Docetaxel Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Reactivity of the Maleimide Group

For researchers, scientists, and drug development professionals, the maleimide group is a cornerstone of bioconjugation chemistry. Its remarkable reactivity and high selectivity towards thiol groups, particularly those of cysteine residues in proteins, have made it an indispensable tool for creating precisely engineered biomolecules, from fluorescently labeled proteins for imaging to complex antibody-drug conjugates (ADCs) for targeted therapeutics.[1][2] This guide provides a deep dive into the core principles governing maleimide reactivity, offering field-proven insights into optimizing conjugation strategies and navigating potential challenges.

The Core Chemistry: A Tale of a Strained Ring and a Willing Thiol

The utility of the maleimide group is rooted in its unique chemical structure: a five-membered ring containing a carbon-carbon double bond flanked by two carbonyl groups.[3][4] This arrangement makes the double bond highly electron-deficient and susceptible to nucleophilic attack.[2][5] The primary reaction mechanism is a Michael addition , where a nucleophile adds across this activated double bond.[4][5][6]

In the context of bioconjugation, the most important nucleophile is the deprotonated thiol group (the thiolate anion, R-S⁻) found on cysteine residues.[1] The reaction proceeds rapidly under mild, physiological conditions to form a stable, covalent thioether bond, specifically a thiosuccinimide product.[3][5][] This high degree of selectivity for thiols over other nucleophilic amino acid side chains, such as the amine group of lysine, is a key advantage of maleimide chemistry.[3][4] The reaction is often considered a type of "click chemistry" due to its efficiency, high yields, and the benign nature of the reaction conditions.[3][8]

The Reaction Mechanism: Thiol-Maleimide Michael Addition

The process begins with the deprotonation of the thiol group to form the more nucleophilic thiolate anion. This species then attacks one of the carbons of the maleimide double bond, leading to the formation of a stable thiosuccinimide linkage.

Caption: Key reaction pathways for the maleimide group, including the desired thiol addition and major side reactions.

The Retro-Michael Reaction: A Question of Stability

The thioether bond formed in the thiosuccinimide product was long considered irreversible. However, studies have shown that it can undergo a retro-Michael reaction , particularly in the presence of other thiols, leading to payload exchange. [3][4][9]In a biological context, this can be problematic, as abundant endogenous thiols like glutathione can displace the conjugated molecule, leading to off-target effects. [9][10]This is a significant consideration in the design of ADCs, where conjugate stability in plasma is critical. [3][11] One strategy to mitigate this instability is to intentionally hydrolyze the thiosuccinimide ring after conjugation. [9]Raising the pH to 8.5-9.0 post-reaction opens the ring to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. [3][9]

Thiazine Rearrangement: A Special Case for N-Terminal Cysteines

When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable, six-membered thiazine ring. [6][9]This side reaction is promoted under basic conditions. [6]The formation of this thiazine derivative can complicate purification and characterization. [6]To prevent this, the conjugation can be performed under acidic conditions (around pH 5), or the N-terminal amine can be acetylated prior to conjugation. [6][12]

Field-Proven Experimental Protocol: Labeling a Protein with a Maleimide-Functionalized Dye

This protocol provides a self-validating workflow for the conjugation of a maleimide-activated fluorescent dye to a protein containing cysteine residues. The causality behind each step is explained to ensure a robust and reproducible outcome.

Materials and Reagent Preparation

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a degassed reaction buffer. [13] * Rationale: A concentration in this range ensures efficient reaction kinetics without promoting aggregation. Degassing the buffer minimizes oxidation of free thiols.

-

Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. Ensure the buffer is free of thiols.

-

Rationale: This pH range provides the optimal balance of thiol reactivity and maleimide stability. [3][5]* Maleimide Dye Stock Solution: Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF. [13][14] * Rationale: Using an anhydrous organic solvent prevents premature hydrolysis of the maleimide. This stock should be prepared fresh or stored in small, single-use aliquots at -20°C. [3]* Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution.

-

Rationale: If the target cysteines are involved in disulfide bonds, they must first be reduced. TCEP is an ideal reducing agent as it is odorless and does not contain a thiol group, thus not requiring removal before the addition of the maleimide reagent. [13]* Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Rationale: Gel filtration is a gentle and effective method for separating the labeled protein conjugate from unreacted, low-molecular-weight dye. [13]

-

Step-by-Step Conjugation Workflow

Caption: A standard workflow for labeling a thiol-containing protein with a maleimide dye.

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to the target concentration. [15]2. (Optional) Reduction of Disulfide Bonds: If the protein's cysteines are oxidized, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas (like nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature. [13]3. Dye Addition: While gently stirring or vortexing the protein solution, add the freshly prepared maleimide dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein. [13][14]4. Reaction Incubation: Flush the reaction vial with inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 2-8°C. [13]5. Purification: Remove the unreacted dye by applying the reaction mixture to a pre-equilibrated gel filtration column. [13]Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

Characterization and Storage: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry. For short-term storage, keep the conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol or stabilizers like BSA and storing at -20°C. [13][14]

Conclusion: A Versatile Tool Demanding a Scientist's Precision

The maleimide group's reactivity profile makes it a powerful and versatile tool in the arsenal of drug development professionals and researchers. Its high selectivity for thiols under physiological conditions allows for the precise, site-specific modification of biomolecules, which is fundamental to the construction of advanced therapeutics and diagnostic agents. [4][7]However, realizing its full potential requires a deep understanding of the underlying chemistry. By carefully controlling parameters like pH and stoichiometry and being cognizant of potential side reactions like hydrolysis and retro-Michael addition, scientists can harness the power of maleimide chemistry to build robust, stable, and effective bioconjugates, driving innovation from the lab to the clinic. [4][19][20]

References

-

BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. BioActs. Available at: [Link]

-

Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. Available at: [Link]

-

d'Agosto, F., & Tuten, B. T. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(8), 2486-2510. Available at: [Link]

-

Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry, 25(1), 43–59. Available at: [Link]

-

d'Agosto, F., & Tuten, B. T. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed, 29(8), 2486-2510. Available at: [Link]

-

Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. PubMed, 25(1), 43–59. Available at: [Link]

-

Brezinski, M. E., & Koutsoukas, A. (2017). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

-

Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. Available at: [Link]

-

McKinnon, K. M., Moore, A. N., & Kloxin, A. M. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Maleimide. Wikipedia. Available at: [Link]

-

Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. Available at: [Link]

-

Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Keppler, B. K. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(43), 13353-13357. Available at: [Link]

-

White, C. J., B. Sc., Ph. D., & Yudin, A. K. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Maleimide - Wikipedia [en.wikipedia.org]

- 11. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioacts.com [bioacts.com]

- 14. biotium.com [biotium.com]

- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]

The Versatility of N-(3-Hydroxypropyl)maleimide in Advanced Drug Delivery Systems: A Technical Guide

This in-depth technical guide explores the multifaceted applications of N-(3-hydroxypropyl)maleimide (HPMA) in the design and development of sophisticated drug delivery systems. We will delve into the core chemical principles, strategic applications, and detailed methodologies that empower researchers, scientists, and drug development professionals to leverage HPMA's unique properties for creating targeted and controlled-release therapeutics.

Introduction: The Rise of HPMA in Bioconjugation

N-(3-hydroxypropyl)maleimide is a heterobifunctional crosslinker that has garnered significant attention in the field of bioconjugation and drug delivery. Its molecular structure features a reactive maleimide group and a terminal hydroxyl group, providing a versatile platform for covalently linking biomolecules to drug payloads or carrier systems. The maleimide moiety exhibits high reactivity and selectivity towards thiol groups, a cornerstone of modern bioconjugation techniques. This guide will illuminate the path from HPMA's fundamental chemistry to its impactful applications in next-generation drug delivery platforms.

Core Chemistry: The Thiol-Maleimide Michael Addition

The primary reaction underpinning the utility of HPMA in drug delivery is the thiol-maleimide Michael addition. This "click chemistry" reaction is characterized by its high efficiency, selectivity, and ability to proceed under mild, physiological conditions (pH 6.5-7.5).

The mechanism involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein or peptide) on the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether bond, specifically a thiosuccinimide linkage. The reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high specificity.

However, it is crucial for the application scientist to be aware of potential side reactions. At pH values above 7.5, the maleimide ring can become susceptible to hydrolysis, and its reaction with primary amines (e.g., lysine residues) can occur, leading to a loss of selectivity. Furthermore, the resulting thioether linkage can undergo a retro-Michael reaction, particularly if adjacent to an N-terminal cysteine, which can lead to drug deconjugation.

Mechanism of the thiol-maleimide Michael addition reaction.

Applications of HPMA in Drug Delivery Systems

The unique chemical attributes of HPMA make it a versatile building block for a variety of drug delivery platforms.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] The thiol-maleimide reaction is frequently used to attach the cytotoxic payload to the antibody.[1]

Experimental Workflow: Synthesis of an HPMA-based ADC

Workflow for the synthesis and characterization of an ADC.

Protocol: Synthesis of an Anti-CD20-Doxorubicin Conjugate

-

Antibody Reduction: A solution of anti-CD20 monoclonal antibody is treated with a mild reducing agent, such as dithiothreitol (DTT), to selectively reduce interchain disulfide bonds, exposing reactive thiol groups.[2]

-

Purification: The reduced antibody is purified using size exclusion chromatography to remove excess DTT.[2]

-

HPMA-Doxorubicin Synthesis: Doxorubicin is conjugated to HPMA via a pH-sensitive hydrazone linker.[2]

-

Conjugation: The reduced anti-CD20 antibody is incubated with the HPMA-doxorubicin conjugate. The maleimide groups on the HPMA react with the exposed thiol groups on the antibody to form a stable conjugate.[2]

-

Final Purification: The resulting ADC is purified to remove any unconjugated HPMA-doxorubicin.[2]

-

Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy and mass spectrometry.

HPMA-based Hydrogels for Sustained Drug Release

HPMA can be copolymerized to form hydrogels, which are three-dimensional, water-swollen polymer networks capable of encapsulating and providing sustained release of therapeutic agents.[3] The release kinetics can be tuned by altering the crosslinking density of the hydrogel.

Table 1: Drug Release from HPMA-based Hydrogels

| Drug | Release Mechanism | Release Duration | Reference |

| Doxorubicin | Diffusion and Hydrogel Degradation | > 96 hours | [3] |

| Vinblastine | Diffusion | > 96 hours | [3] |

| Cyclosporine A | Hydrogel Degradation | Slower than hydrophilic drugs | [3] |

Protocol: Preparation of a Doxorubicin-Loaded HPMA Hydrogel

-

Monomer Solution Preparation: N-(2-hydroxypropyl)methacrylamide (HPMA), a crosslinking agent (e.g., N,N'-methylenebisacrylamide), and a radical initiator (e.g., ammonium persulfate) are dissolved in an aqueous buffer.

-

Drug Incorporation: Doxorubicin is added to the monomer solution.

-

Polymerization: The solution is purged with nitrogen to remove oxygen, and polymerization is initiated by raising the temperature or adding a catalyst (e.g., tetramethylethylenediamine).

-

Washing and Swelling: The resulting hydrogel is washed extensively with water to remove unreacted monomers and then allowed to swell to equilibrium in the desired buffer.

HPMA-Functionalized Nanoparticles for Targeted Delivery

The surface of nanoparticles can be functionalized with HPMA to enhance their biocompatibility and provide a means for attaching targeting ligands or drugs. The hydrophilic nature of HPMA helps to reduce non-specific protein adsorption, prolonging the circulation time of the nanoparticles.

Experimental Workflow: Surface Functionalization of Liposomes with HPMA

Workflow for the surface functionalization of nanoparticles with HPMA.

pH-Sensitive Drug Release: A Key Advantage

A significant advantage of incorporating certain linkers in HPMA-based drug delivery systems is the ability to trigger drug release in response to changes in pH. For instance, hydrazone linkers are relatively stable at the physiological pH of blood (pH 7.4) but are readily hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells.[2] This pH-dependent release mechanism enhances the therapeutic index of the drug by minimizing its systemic exposure and maximizing its concentration at the site of action.[2]

Biocompatibility and Clinical Outlook

Copolymers of N-(2-hydroxypropyl)methacrylamide have been extensively studied and are generally considered to be biocompatible, non-immunogenic, and well-tolerated. Several HPMA-based drug conjugates have progressed to clinical trials, demonstrating their potential as effective cancer therapeutics. However, further research is needed to bring these promising candidates to market.

Conclusion

N-(3-hydroxypropyl)maleimide is a powerful and versatile tool in the design of advanced drug delivery systems. Its highly selective and efficient thiol-maleimide chemistry, coupled with the biocompatibility of HPMA-based polymers, provides a robust platform for the development of targeted and controlled-release therapeutics. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and strategic application of different delivery platforms will continue to drive innovation in this exciting field, ultimately leading to more effective and safer therapies for a range of diseases.

References

-

Etrych, T., Jelínková, M., Ríhová, B., & Ulbrich, K. (2001). HPMA-hydrogels containing cytostatic drugs. Kinetics of the drug release and in vivo efficacy. Journal of Controlled Release, 73(1), 89-104. [Link]

-

ResearchGate. (n.d.). Mechanism of drug release from the HPMA- DMAEM hydrogel due to swelling of the gel at lower pH. [Link]

-

Etrych, T., Kovář, L., Strohalm, J., Chytil, P., Ríhová, B., & Ulbrich, K. (2009). HPMA copolymer conjugates with reduced anti-CD20 antibody for cell-specific drug targeting. I. Synthesis and in vitro evaluation of binding efficacy and cytostatic activity. Journal of Controlled Release, 140(1), 38-45. [Link]

-

Yang, J., & Kopeček, J. (2017). The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment. Journal of Controlled Release, 267, 141-150. [Link]

-

Jones, M. W., Strickland, R. A., & Tirell, D. A. (2016). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 52(56), 8689-8692. [Link]

-

Callari, M. (2015). HPMA based nanoparticles for drug delivery applications (Doctoral dissertation, Politecnico di Milano). [Link]

-

Rani, S., Kumar, V., Tarannum, S., & Gupta, U. (2025). HPMA nanomedicine: targeting cancer with precision. Journal of Materials Chemistry B. [Link]

-

van der Vlies, A. J. (2016). Hydrogels for Therapeutic Delivery: Current Developments and Future Directions. Biomacromolecules, 17(7), 2197-2207. [Link]

-

Luo, Y., & Prestwich, G. D. (2009). Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells. Pharmaceutical Research, 26(1), 213-224. [Link]

-

Ulbrich, K., & Šubr, V. (2010). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. International Journal of Molecular Sciences, 11(4), 1544-1568. [Link]

-

Kopeček, J., Kopečková, P., & Omelyanenko, V. (1998). Targetable HPMA copolymer-adriamycin conjugates. Recognition, internalization, and subcellular fate. Journal of Controlled Release, 55(2-3), 235-247. [Link]

-

Peppas, N. A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in controlled drug delivery systems. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 27-46. [Link]

-

Li, S., et al. (2018). Functionalized Nanoparticles Efficiently Enhancing the Targeted Delivery, Tumor Penetration, and Anticancer Activity of 7-Ethyl-10-Hydroxycamptothecin. Advanced Healthcare Materials, 7(7), 1701140. [Link]

-

Kumar, V., & Gupta, U. (2020). HPMA-based polymeric conjugates in anticancer therapeutics. Drug Discovery Today, 25(7), 1219-1227. [Link]

-

Organix, Inc. (n.d.). N-3-Hydroxypropyl maleimide. [Link]

-

PrepChem. (n.d.). Synthesis of N-(p-hydroxyphenyl)maleimide. [Link]

-

Ng, S. F., et al. (2025). Development of maleimide-modified poly(N-(2-hydroxylpropyl)methacrylamide) as a novel mucoadhesive polymer for nasal drug delivery. European Polymer Journal, 237, 114193. [Link]

-

Gilden, J., & Hillman, K. (n.d.). Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. BEBPA. [Link]

Sources

- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPMA-based polymeric conjugates in anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

n-(3-hydroxypropyl)maleimide CAS number and molecular weight

An In-Depth Technical Guide to N-(3-hydroxypropyl)maleimide: A Versatile Bifunctional Linker for Bioconjugation and Drug Development

Executive Summary

N-(3-hydroxypropyl)maleimide (HPMA) has emerged as a pivotal chemical tool in the fields of bioconjugation, diagnostics, and targeted therapeutics. Its unique bifunctional architecture, featuring a thiol-reactive maleimide group and a versatile hydroxyl moiety, offers researchers a powerful platform for the precise engineering of complex biomolecular constructs. This guide provides an in-depth exploration of HPMA, from its fundamental properties and synthesis to the nuanced mechanics of its cornerstone thiol-Michael addition chemistry. We will delve into field-proven protocols, critical process parameters, and advanced applications, particularly in the development of Antibody-Drug Conjugates (ADCs), offering a comprehensive resource for scientists and drug development professionals seeking to leverage this potent linker in their work.

Core Physicochemical and Structural Properties